BS3 Crosslinker

Protein Crosslinking Structural Biology Bioconjugation

BS3 (Bis(sulfosuccinimidyl) suberate) enables irreversible amine crosslinking without organic solvents. The 11.4 Å spacer arm restricts conjugation to extracellular epitopes. Premium grades (≥93% NMR purity) ensure reproducible crosslinking for CXMS and ADC workflows.

Molecular Formula C16H18N2Na2O14S2
Molecular Weight 572.4 g/mol
CAS No. 127634-19-9
Cat. No. B013900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS3 Crosslinker
CAS127634-19-9
Synonyms1,1’-[(1,8-Dioxo-1,8-octanediyl)bis(oxy)]bis[2,5-dioxo-3-pyrrolidinesulfonic Acid;  Bis(sulfosuccinimidyl) Suberate, Sodium Salt;  BS3
Molecular FormulaC16H18N2Na2O14S2
Molecular Weight572.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
InChIKeyMGJYOHMBGJPESL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BS3 Crosslinker Procurement Guide: Quantitative Evidence for Bis(sulfosuccinimidyl) suberate (CAS 127634-19-9) Differentiation


BS3 (Bis(sulfosuccinimidyl) suberate) is a homobifunctional, amine-reactive crosslinker characterized by an 11.4 Å spacer arm that establishes irreversible covalent linkages between primary amines . Its defining features include a water-soluble sulfonated NHS-ester chemistry enabling solubility up to ~100 mM in aqueous buffers and a membrane-impermeable nature that restricts activity to extracellular domains . These properties underpin its utility in cell surface protein labeling, immunoprecipitation, and protein interaction studies, and are the basis for its differentiation from close analogs such as DSS and DSG.

Why Generic Substitution Fails for BS3 (CAS 127634-19-9) Crosslinker in Critical Assays


Interchangeability of homobifunctional amine-reactive crosslinkers is fundamentally flawed due to critical differences in spacer arm geometry, aqueous compatibility, and membrane permeability, which collectively dictate experimental outcomes. While the chemical mechanism (NHS ester) is shared among many crosslinkers, the specific 11.4 Å spacer of BS3 enforces a distinct spatial constraint for crosslinking (26-30 Å Cα-Cα) compared to the shorter 7.7 Å span of DSG [1]. Furthermore, the water-soluble sulfonated NHS-ester of BS3 eliminates the need for organic co-solvents required by non-sulfonated analogs like DSS, thereby avoiding potential solvent-induced perturbations to native protein conformations . These dimensional and solubility disparities directly impact the capture of biologically relevant protein conformations and interaction networks, rendering generic substitution a high-risk endeavor.

BS3 Crosslinker (CAS 127634-19-9): Quantitative Evidence of Differentiation from Analogs


Water Solubility Advantage: BS3 vs. DSS Eliminates Solvent-Induced Perturbation

BS3 demonstrates a >100-fold solubility advantage in aqueous buffers compared to its non-sulfonated analog, DSS. BS3 is soluble up to ~100 mM in water and common buffers , whereas DSS is water-insoluble and requires dissolution in organic solvents such as DMSO or DMF . This solubility profile of BS3 avoids the use of organic solvents, which are known to perturb native protein structure .

Protein Crosslinking Structural Biology Bioconjugation

Spacer Arm Length Distinction: BS3 (11.4 Å) vs. DSG (7.7 Å) Defines Distinct Cα-Cα Distance Constraints

The 11.4 Å spacer arm of BS3 establishes a specific Cα-Cα distance constraint of 26-30 Å for crosslinked lysine residues, as determined by molecular dynamics simulations [1]. This is in direct contrast to the shorter crosslinker DSG, which has a spacer arm of 7.7 Å and imposes a correspondingly shorter distance constraint [2]. The choice between these spacers defines the subset of protein conformations and interactions that can be captured.

CXMS Crosslinking Mass Spectrometry Structural Proteomics

Purity Validation: BS3 Premium Grade Ensures Quantitative NMR-Assured Reproducibility

Premium-grade BS3 formulations are certified to a minimum purity of ≥93% as determined by quantitative NMR, which is considered the highest standard for crosslinker purity validation . This level of characterization, which includes identity confirmation and enhanced testing beyond standard grade reagents , provides a higher degree of confidence in lot-to-lot consistency compared to crosslinkers where purity is not specified to this standard.

Protein Conjugation ADC Linker Immunoprecipitation

Membrane Impermeability: BS3 Enables Selective Cell Surface Labeling Unachievable with DSS

BS3 is demonstrably membrane-impermeable due to its charged sulfonate groups, a property that has been directly exploited to selectively crosslink cell surface-expressed glutamate receptors while leaving intracellular receptors unmodified [1]. In direct contrast, its analog DSS is membrane-permeable and will crosslink both intra- and extracellular proteins . This fundamental difference in permeability dictates the scope of the crosslinking reaction.

Cell Surface Biotinylation Receptor Internalization Neurobiology

Performance in Crosslinking Immunoprecipitation: BS3 Outperforms EDC

In the context of crosslinking antibodies to Dynabeads Protein G for immunoprecipitation, BS3 was the only crosslinker tested that achieved complete crosslinking. In contrast, the commonly used crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) did not work at all in this system, and DSS required the use of organic solvents to function [1].

Co-IP Immunoprecipitation Dynabeads

Validated Application Scenarios for BS3 Crosslinker (CAS 127634-19-9) Driven by Quantitative Evidence


Selective Cell Surface Receptor Profiling and Trafficking Studies

Leverage the proven membrane impermeability of BS3 [1] to selectively crosslink and stabilize cell surface receptors in their native state without altering the intracellular pool. This scenario, validated in studies of glutamate receptors [1], is ideal for tracking receptor internalization, recycling, and degradation, or for quantifying surface expression changes in response to stimuli. The absence of organic solvents ensures receptor conformations are not perturbed during the crosslinking step .

High-Confidence Crosslinking Mass Spectrometry (CXMS) for Mid-Range Interactions

Employ BS3 in CXMS workflows where the specific 11.4 Å spacer arm provides a defined 26-30 Å Cα-Cα distance constraint [2]. This is optimal for mapping protein-protein interaction interfaces and probing structural conformations at a scale inaccessible to shorter crosslinkers like DSG (7.7 Å) [3]. The water solubility of BS3 is critical for maintaining protein solubility and native complex integrity during the crosslinking reaction, a prerequisite for accurate structural modeling.

Robust and Reproducible Crosslinking Immunoprecipitation (Co-IP) Workflows

Adopt BS3 for the critical step of covalently immobilizing antibodies onto Protein A/G beads to prevent antibody co-elution and enable harsh washing conditions. This is supported by direct comparative evidence showing BS3 achieves complete crosslinking where EDC fails and DSS requires organic solvents [4]. The use of Premium Grade BS3 with ≥93% NMR-verified purity further enhances the reproducibility of this protocol across different experiments and users.

Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs)

Utilize the non-cleavable, amine-reactive nature of BS3 as a heterobifunctional linker scaffold in the early-stage development of ADCs [5]. The high aqueous solubility of BS3 is a key advantage for bioconjugation reactions involving sensitive biomolecules, as it mitigates the risk of aggregation or denaturation often observed when using hydrophobic linkers that require organic co-solvents. The high purity of premium grades ensures consistent drug-to-antibody ratios (DAR) and minimizes immunogenicity risks from uncharacterized impurities.

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